5-{[(Benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
5-(phenylmethoxycarbonylamino)bicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-13(19)15-7-4-8-16(10-15,11-15)17-14(20)21-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHBOGQIIJUACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(Benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 1822836-08-7) is a compound that has garnered interest in medicinal chemistry due to its potential as a bioisostere for meta-substituted arenes. This article explores its biological activity, synthesis, and implications in drug discovery.
- Molecular Formula: C16H19NO4
- Molar Mass: 289.33 g/mol
- IUPAC Name: 5-(((benzyloxy)carbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylic acid
- CAS Number: 1822836-08-7
Biological Significance
Bioisosterism in Drug Design
Bicyclo[3.1.1]heptanes, including the compound , have been identified as useful bioisosteres of meta-substituted (hetero)arenes. This property is significant because replacing traditional aromatic systems with bicyclic structures can enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles of drug candidates .
Mechanisms of Action
The synthesis of this compound has been achieved through various methods, including photocatalytic cycloaddition reactions that allow for the introduction of functional groups under mild conditions. The resulting compounds exhibit unique biological activities that are being explored for their potential therapeutic applications in areas such as cancer treatment and anti-inflammatory therapies .
Case Studies
-
Synthesis and Functionalization
- A study demonstrated the successful synthesis of aminobicyclo[3.1.1]heptanes using photocatalytic methods, yielding compounds with diverse functional groups that may enhance biological activity .
- Another investigation focused on the introduction of heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes, which are relevant in medicinal chemistry for their potential as bioactive agents .
- Comparative Analysis
Table 1: Comparison of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of bicyclic compounds, including those with amino acid functionalities, exhibit potential anticancer activity. The structure of 5-{[(benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid allows for modifications that can enhance its biological activity against cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .
Neuroprotective Effects
This compound may also be investigated for neuroprotective properties. Bicyclic amines are known to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The benzyloxycarbonyl group may enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the formation of various derivatives through standard organic reactions such as amide coupling and esterification . This makes it valuable in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Chiral Synthesis
The compound can be utilized in asymmetric synthesis due to its chiral centers, facilitating the production of enantiomerically pure compounds which are crucial in drug development . Researchers are exploring its use in catalytic reactions to produce specific stereoisomers that exhibit desired biological activities.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs and functional derivatives of bicycloheptane-carboxylic acid compounds, highlighting key differences in substituents, molecular properties, and applications:
Research Findings and Key Distinctions
Substituent Effects on Stability and Reactivity
- Cbz vs. Boc Groups: The benzyloxycarbonyl (Cbz) group in the target compound offers moderate stability under acidic conditions but requires hydrogenolysis for deprotection. In contrast, the tert-butoxycarbonyl (Boc) group (e.g., CAS 1455431-93-2) is acid-labile, enabling selective deprotection in multi-step syntheses .
- Fmoc Derivative : The fluorenylmethoxycarbonyl (Fmoc)-substituted analog (CAS 2138027-98-0) is preferred in SPPS due to its base-sensitive cleavage, compatible with Boc strategies .
Bicyclic Framework Influence
- Bicyclo[3.1.1] vs. Bicyclo[2.2.1] : The bicyclo[3.1.1]heptane core provides greater steric hindrance compared to bicyclo[2.2.1]heptane derivatives (e.g., CAS 1455431-93-2), affecting binding affinity in receptor-targeted APIs .
- Methoxycarbonyl Derivative : The 5-(methoxycarbonyl) variant (CAS 110371-28-3) exhibits higher solubility in polar solvents, making it suitable for agrochemical formulations .
Industrial and Regulatory Considerations
- Pricing and Availability : The target compound (CAS 1822836-08-7) is priced at $167–$444 per 100–500 mg, reflecting its niche application in APIs. In contrast, methoxycarbonyl derivatives (CAS 110371-28-3) are bulk-produced at $25/kg for industrial use .
- Regulatory Compliance : Suppliers of bicycloheptane-carboxylic acids emphasize ISO certification and REACH compliance, ensuring global regulatory alignment .
Q & A
What are the common synthetic routes for 5-{[(benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid, and how can stereochemical control be optimized during synthesis?
Level : Advanced
Answer :
The synthesis typically involves functionalization of the bicyclo[3.1.1]heptane scaffold. Key steps include:
- Carboxylic acid activation : Use of coupling agents like HATU or DCC for amide bond formation between the bicycloheptane carboxylic acid and benzyloxycarbonyl (Cbz)-protected amines .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis (e.g., chiral palladium complexes) may be employed to control the configuration at the bicyclic bridgehead. Evidence from related bicyclo[2.2.1]heptane derivatives suggests that steric hindrance and solvent polarity significantly influence diastereomeric ratios .
- Purification : Reverse-phase HPLC with chiral columns is recommended to isolate enantiomers, as highlighted in studies on structurally similar bicyclic carboxamides .
What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
Level : Basic
Answer :
- NMR spectroscopy : H and C NMR can confirm the bicyclic scaffold and Cbz-protected amine. Key diagnostic signals include the benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm) and the bicyclic methylene protons (δ 1.5–2.5 ppm) .
- HPLC-MS : Reverse-phase chromatography with UV detection (210–254 nm) and mass spectrometry (ESI+) validates molecular weight (expected [M+H] ~331.3 Da) and purity (>95% as per synthetic protocols) .
- FT-IR : Confirms carbonyl stretches (Cbz: ~1700 cm, carboxylic acid: ~2500–3300 cm) .
How can researchers resolve conflicting data regarding the compound’s stability under different pH conditions?
Level : Advanced
Answer :
Contradictory stability profiles (e.g., hydrolysis rates in acidic vs. basic media) require systematic analysis:
- Kinetic studies : Monitor degradation via LC-MS at controlled pH (1–13) and temperatures (25–60°C). For example, the Cbz group is prone to acidic cleavage, while the bicyclic core may undergo ring-opening under strong basic conditions .
- Computational modeling : Density functional theory (DFT) can predict hydrolysis pathways. Studies on analogous bicyclo[2.2.1]heptanes indicate that electron-withdrawing groups stabilize the carboxylic acid against decarboxylation .
- Buffer selection : Use phosphate (pH 2–8) or borate (pH 9–11) buffers to avoid confounding ion-pairing effects .
What strategies are effective for incorporating this compound into peptide mimetics or prodrugs?
Level : Advanced
Answer :
The bicyclic core serves as a rigid scaffold for conformational restriction:
- Peptide coupling : Activate the carboxylic acid with EDC/HOBt for amide bond formation with amino acids or peptide chains. Steric hindrance may necessitate microwave-assisted synthesis (50–80°C, 20–60 min) .
- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl or p-nitrophenyl esters) enhances bioavailability. Enzymatic cleavage studies using esterases or liver microsomes can validate release kinetics .
- In silico docking : Molecular dynamics simulations predict binding to target proteins (e.g., proteases), guided by structural analogs like bicyclo[2.2.1]heptane-based inhibitors .
How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Level : Advanced
Answer :
- Force field validation : Re-optimize parameters for the bicyclo[3.1.1]heptane core in docking software (e.g., AMBER or CHARMM). Mismatches often arise from improper torsional angle assignments .
- Experimental validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. For example, a study on bicyclo[2.2.1]heptane carboxamides revealed a 10-fold discrepancy between predicted and observed values due to solvent effects .
- Meta-analysis : Compare data with structurally related compounds (e.g., bicyclo[2.2.2]octanes) to identify trends in steric vs. electronic contributions .
What are the best practices for storing and handling this compound to prevent degradation?
Level : Basic
Answer :
- Storage : Store at –20°C under inert gas (argon or nitrogen) to minimize oxidation of the Cbz group. Lyophilized samples in amber vials show <5% degradation over 12 months .
- Handling : Avoid prolonged exposure to light or humidity. Use anhydrous solvents (e.g., DMF or DCM) for dissolution.
- Quality control : Perform periodic NMR/HPLC checks to detect hydrolysis or dimerization .
How can the compound’s role in modulating enzyme activity be mechanistically validated?
Level : Advanced
Answer :
- Enzyme assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (, IC). For proteases, pre-incubate the compound with the enzyme (30 min, 37°C) to assess time-dependent inhibition .
- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., thrombin or trypsin) to resolve binding modes. Bicyclo[3.1.1]heptane derivatives often occupy the S1/S3 pockets .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ser→Ala in proteases) to confirm hydrogen-bonding interactions predicted by docking .
What are the ethical and safety considerations for using this compound in preclinical studies?
Level : Basic
Answer :
- Toxicity screening : Conduct in vitro cytotoxicity assays (e.g., HepG2 or HEK293 cells) with IC determination. Related bicyclic compounds show low cytotoxicity (<10 µM) in preliminary studies .
- Regulatory compliance : Follow OECD guidelines for acute oral toxicity (Test No. 423) and genotoxicity (Ames test).
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal, as per institutional protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
